Cas no 97845-72-2 (Penciclovir Diacetate)

Penciclovir Diacetat ist ein Prodrug des antiviralen Wirkstoffs Penciclovir, das durch enzymatische Hydrolyse in seine aktive Form umgewandelt wird. Diese Verbindung zeichnet sich durch eine verbesserte Bioverfügbarkeit und Löslichkeit im Vergleich zum Parent-Wirkstoff aus, was eine effizientere systemische Verteilung ermöglicht. Penciclovir Diacetat wirkt selektiv gegen Herpesviren, einschließlich HSV-1 und HSV-2, durch Hemmung der viralen DNA-Polymerase. Sein Hauptvorteil liegt in der verlängerten intrazellulären Halbwertszeit des aktiven Metaboliten, was eine langanhaltende antivirale Aktivität gewährleistet. Die chemische Stabilität und einfache Synthese machen es zu einem wertvollen Wirkstoff in der Entwicklung antiviraler Therapien.
Penciclovir Diacetate structure
Penciclovir Diacetate structure
Product Name:Penciclovir Diacetate
CAS-Nr.:97845-72-2
MF:C14H19N5O5
MW:337.331162691116
CID:4557780
Update Time:2025-07-21

Penciclovir Diacetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Penciclovir Diacetate Impurity
    • Penciclovir Impurity 3
    • 6H-Purin-6-one, 9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-
    • 2-[(acetyloxy)methyl]-4-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)butylacetate
    • Penciclovir impurity-C
    • 9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
    • BRL 39913
    • BRU 39913
    • Di-O-acetylpenciclovir
    • Penciclovir diacetate
    • Penciclovir Diacetate
    • Inchi: 1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)
    • InChI-Schlüssel: KQURMIWGELPUHQ-UHFFFAOYSA-N
    • Lächelt: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)COC(C)=O

Penciclovir Diacetate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
P221505-5mg
Penciclovir Diacetate
97845-72-2
5mg
$58.00 2023-05-17
TRC
P221505-10mg
Penciclovir Diacetate
97845-72-2
10mg
$ 110.00 2023-09-06
TRC
P221505-25mg
Penciclovir Diacetate
97845-72-2
25mg
$ 241.00 2023-09-06
TRC
P221505-50mg
Penciclovir Diacetate
97845-72-2
50mg
$ 466.00 2023-09-06

Penciclovir Diacetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ;  1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ;  1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ;  rt → 70 °C; 70 °C → rt
1.1 Reagents: 4-(Dimethylamino)pyridine
Referenz
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesSynthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Torii, Takayoshi; et al Derudas, Marco ; et al Harnden, Michael R.; et al, Tetrahedron, 2006, 62(24), 5709-5716

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: N-Methyl-2-pyrrolidone ;  8 h, 120 °C; 120 °C → rt
1.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium Solvents: Acetonitrile ;  10 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  pH 6.7, rt; 1 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ;  1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Referenz
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
2.1 Reagents: 4-(Dimethylamino)pyridine
Referenz
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ;  18 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt; 2 h, 50 °C; 50 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ;  1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ;  8 h, 120 °C; 120 °C → rt
2.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium Solvents: Acetonitrile ;  10 h, 50 °C; 50 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ;  pH 6.7, rt; 1 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ;  1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 °C; 60 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.0, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ;  1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Referenz
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al Torii, Takayoshi; et al Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: 4-(Dimethylamino)pyridine
Referenz
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  tert-Butanol
2.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: 4-(Dimethylamino)pyridine
Referenz
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Water ;  3 h, pH 7.4, 30 °C
Referenz
Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites
Rodrigues, Diogo; et al, ChemCatChem, 2014, 6(4), 1028-1042

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Treatment of herpes virus related diseasesTreatment of herpes virus related diseasesPractical synthesis of antiviral nucleosides
Izawa, Kunisuke; et al, United States, 1998, 70(2), 313-318

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: N-Methyl-2-pyrrolidone ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt; 2 h, 50 °C; 50 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ;  1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Referenz
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 °C; 60 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.0, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ;  1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Referenz
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: 4-(Dimethylamino)pyridine
Referenz
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid ,  Sodium bromide Solvents: Water ;  8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ;  18 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt; 2 h, 50 °C; 50 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ;  1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid ,  Sodium bromide Solvents: Water ;  8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 °C; 60 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.0, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ;  1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid ,  Sodium bromide Solvents: Water ;  8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ;  8 h, 120 °C; 120 °C → rt
3.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium Solvents: Acetonitrile ;  10 h, 50 °C; 50 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ;  pH 6.7, rt; 1 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ;  1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Referenz
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al Torii, Takayoshi; et al Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: 4-(Dimethylamino)pyridine
Referenz
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Penciclovir Diacetate Raw materials

Penciclovir Diacetate Preparation Products

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